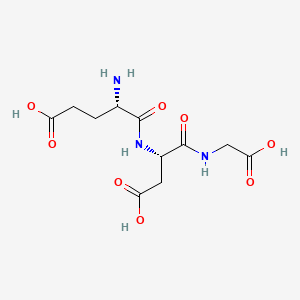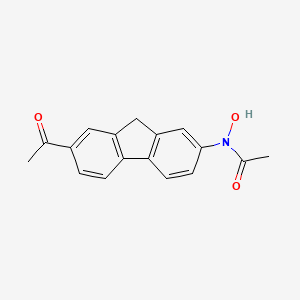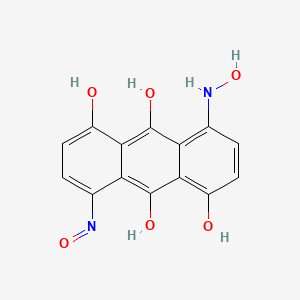
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of anthraquinone, characterized by the presence of hydroxy and hydroxyamino groups at specific positions on the anthracenedione structure. Its molecular formula is C14H8O4, and it has a molecular weight of 240.2109 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- typically involves multi-step organic reactions. One common method includes the hydroxylation of anthraquinone derivatives followed by the introduction of hydroxyamino groups. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems. The process generally includes the use of high-purity reagents and stringent quality control measures to achieve the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxy groups to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The hydroxy and hydroxyamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyamino groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: The parent compound with a simpler structure.
1,5-Dihydroxyanthraquinone: A closely related compound with similar functional groups.
1,4-Dihydroxyanthraquinone: Another derivative with hydroxy groups at different positions.
Uniqueness
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- is unique due to the specific placement of hydroxy and hydroxyamino groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
66304-05-0 |
|---|---|
Formule moléculaire |
C14H10N2O6 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
4-(hydroxyamino)-8-nitrosoanthracene-1,5,9,10-tetrol |
InChI |
InChI=1S/C14H10N2O6/c17-7-3-1-5(15-21)9-11(7)14(20)10-6(16-22)2-4-8(18)12(10)13(9)19/h1-4,15,17-21H |
Clé InChI |
YERFXVUXKUWRAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1NO)C(=C3C(=CC=C(C3=C2O)N=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


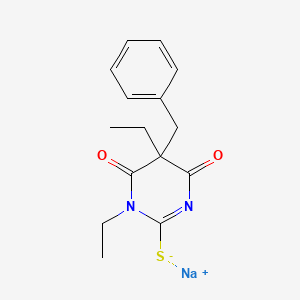


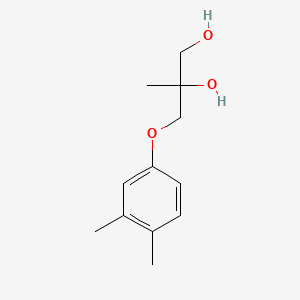

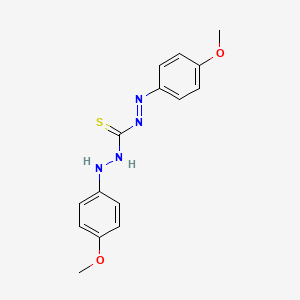
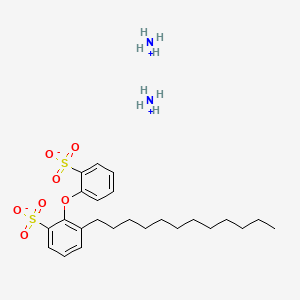
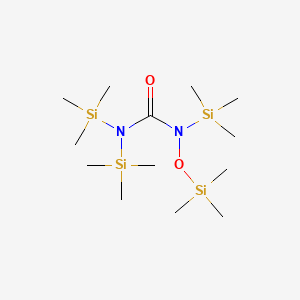
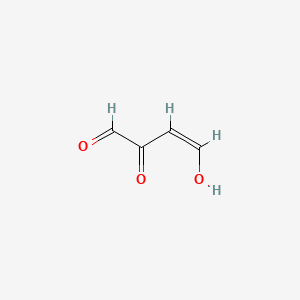

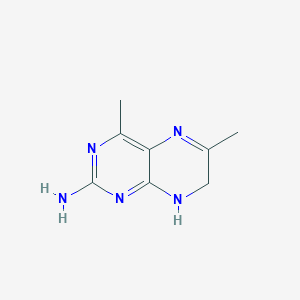
![Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate](/img/structure/B13790982.png)
